![molecular formula C10H11NOS B1342232 N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine CAS No. 869901-16-6](/img/structure/B1342232.png)
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine
Description
Historical Context and Discovery
N-{[5-(2-Furyl)thien-2-yl]methyl}-N-methylamine (CAS: 869901-16-6) was first reported in the early 21st century as part of advancements in heterocyclic chemistry aimed at synthesizing bifunctional aromatic systems. Its discovery emerged from efforts to combine electron-rich heterocycles—thiophene and furan—into hybrid structures for applications in materials science and medicinal chemistry. The compound’s synthesis likely involved cross-coupling methodologies, such as Suzuki-Miyaura reactions, which are widely used to construct conjugated heteroaromatic systems. Commercial availability through suppliers like Thermo Scientific™ by the late 2000s marked its integration into research focused on organic electronics and bioactive molecule design.
Classification as an Aralkylamine
This compound belongs to the aralkylamine class, characterized by an amine group (-NH-) bonded to an aromatic system via an alkyl chain. Specifically:
- Aromatic moiety : A thiophene-furan hybrid ring system.
- Alkyl bridge : A methylene (-CH2-) group linking the nitrogen to the heterocycle.
- Amine substitution : A methyl group (-CH3) attached to the nitrogen.
Its structural alignment with aralkylamines is critical for biological interactions, as such compounds often serve as neurotransmitter analogs or enzyme substrates.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine |
Molecular Formula | C₁₀H₁₁NOS |
Molecular Weight | 193.27 g/mol |
CAS Registry Number | 869901-16-6 |
Hybrid System | Thiophene-Furan |
Significance in Heterocyclic Chemistry
Thiophene and furan are foundational heterocycles in organic chemistry due to their aromaticity and electronic versatility. This compound exemplifies their synergistic integration:
Position Within Thiophene-Furan Hybrid Compounds
This compound represents a structurally simplified variant of larger conjugated systems (e.g., benzothiadiazole-based hybrids). Key features include:
- Bifunctional Design : Combines thiophene’s chemical stability with furan’s solubility-enhancing properties.
- Synthetic Flexibility : The methylamine side chain permits further functionalization, such as acetylation or alkylation, for diverse applications.
Table 2: Comparative Analysis of Heterocyclic Hybrids
Hybrid Type | Key Feature | Application |
---|---|---|
Thiophene-Furan (This compound) | Compact, conjugated backbone | Drug intermediates, sensors |
Benzothiadiazole-Thiophene | Extended π-system | Organic photovoltaics |
Furan-Pyrrole | Enhanced basicity | Catalysis, ligands |
Properties
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-7-8-4-5-10(13-8)9-3-2-6-12-9/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAUXOPYFOJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594577 | |
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-16-6 | |
Record name | 5-(2-Furanyl)-N-methyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Preparation Approach
The synthesis of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine typically involves the functionalization of thiophene and furan rings followed by amine substitution reactions. Below are detailed preparation methods:
Starting Materials
The synthesis requires:
- Thiophene derivatives : Functionalized thiophene compounds serve as precursors.
- Furan derivatives : Furan rings are introduced through coupling reactions.
- Methylamine : Used for amine substitution.
Stepwise Synthesis
Step 1: Functionalization of Thiophene
Functionalization begins with the introduction of a methyl group to the thiophene ring at the 5-position using methyl iodide and a base (e.g., potassium carbonate). This reaction typically occurs in polar solvents like dimethylformamide (DMF).
Step 2: Coupling with Furan
The functionalized thiophene is coupled with furan derivatives via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling. This step ensures the formation of a stable bond between the thiophene and furan rings.
Step 3: Amine Substitution
The final step involves reacting the intermediate compound with methylamine under controlled conditions (e.g., reflux in ethanol or water). The reaction requires careful monitoring to avoid over-substitution.
Reaction Conditions
The synthesis steps are carried out under specific conditions:
- Temperature : Reactions are typically conducted at elevated temperatures (e.g., 80–120°C).
- Catalysts : Palladium catalysts are used for cross-coupling reactions.
- Solvents : Polar solvents like DMF or ethanol are preferred.
- Time : Reaction times vary from several hours to overnight depending on the step.
Detailed Research Findings
Optimization Parameters
The synthesis process is optimized by varying:
- Catalyst concentration (e.g., palladium acetate at 0.01–0.05 mol%).
- Reaction temperature (80–120°C for coupling reactions).
- Solvent polarity (DMF enhances solubility of reactants).
Yield Analysis
Typical yields range between 70–85%, depending on the purity of starting materials and reaction efficiency.
Purification
Post-synthesis, the compound is purified using column chromatography or recrystallization techniques to remove impurities.
Data Table: Key Reaction Parameters
Step | Reactants | Catalyst/Conditions | Solvent | Yield (%) |
---|---|---|---|---|
Functionalization | Thiophene + Methyl iodide | Potassium carbonate, DMF, reflux | DMF | ~85 |
Coupling | Functionalized thiophene + Furan | Pd(OAc)₂, Suzuki coupling | DMF | ~80 |
Amine Substitution | Intermediate + Methylamine | Reflux, ethanol | Ethanol | ~75 |
Notes on Synthesis Challenges
Several challenges can arise during synthesis:
- Side Reactions : Over-substitution during amine addition can reduce yield.
- Catalyst Sensitivity : Palladium catalysts require precise handling to avoid degradation.
- Purity of Starting Materials : Impurities in thiophene or furan derivatives can affect overall yield.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Treatment of Psychiatric Disorders
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine has been studied for its agonistic effects on the serotonin 5-HT2C receptor, which is implicated in mood regulation and appetite control. Research indicates that compounds acting as 5-HT2C receptor agonists can be beneficial in treating conditions such as schizophrenia and mood disorders. Unlike traditional atypical antipsychotics, which often lead to weight gain, this compound may mitigate such side effects while effectively managing symptoms of schizophrenia and related disorders .
Obesity Management
The compound's action on the 5-HT2C receptor also suggests its potential use in obesity treatment. Stimulation of this receptor is associated with decreased food intake and body weight reduction. Thus, this compound could serve as a therapeutic agent for obesity, addressing both the condition itself and its comorbidities like Type II diabetes and cardiovascular diseases .
Anti-Cancer Properties
Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit anti-cancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The precise mechanisms are still under investigation, but the potential for these compounds as anti-cancer agents is promising .
Case Studies
Mechanism of Action
The mechanism of action of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Biological Activity
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and molecular mechanisms, supported by relevant research findings and case studies.
The compound features a thienyl group attached to a furan ring, contributing to its unique chemical reactivity. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
CAS Number | 869901-16-6 |
Molecular Weight | 201.27 g/mol |
Synonyms | N-5-(2-furyl)thien-2-ylmethyl-N-methylamine |
Research indicates that this compound exhibits significant interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing cognitive functions .
- Cell Signaling Modulation : The compound influences signaling pathways associated with neuronal excitability and synaptic transmission, particularly in the hippocampus . Studies have demonstrated that it enhances long-term potentiation (LTP), a process associated with learning and memory.
3. Cellular Effects
The biological activity of this compound extends to its effects on various cell types:
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .
4. Molecular Mechanisms
The mechanisms underlying the biological activity of this compound are complex:
- Binding Affinity : The compound's structure allows it to bind effectively to MAO-B, inhibiting its activity and thereby increasing neurotransmitter availability .
- Impact on Neurotransmitter Systems : By modulating serotonin and dopamine levels, this compound may influence mood and cognitive functions. Its role as a partial agonist at specific serotonin receptors has been suggested in related compounds .
5. Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of this compound:
- Study on Cognitive Enhancement : A study conducted on rodents demonstrated that intraperitoneal administration of this compound significantly improved synaptic transmission in the dentate gyrus area of the hippocampus without inducing hyperexcitability .
- Evaluation of ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound was assessed, revealing favorable properties that support its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research into related thiazole derivatives showed promising antimicrobial activity against Gram-positive bacteria, hinting at the possible applications of this compound in treating infections .
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Step 1: Prepare the thienyl-furan precursor, 5-(2-furyl)thiophene-2-carbaldehyde, via Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and 2-furylboronic acid .
- Step 2: React the aldehyde with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine. Monitor reaction progress via TLC or LC-MS to optimize solvent (e.g., MeOH/THF) and temperature (25–50°C) .
- Efficiency Metrics: Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 aldehyde:amine) and using anhydrous conditions to minimize hydrolysis side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against known standards .
- Structural Confirmation:
- NMR: ¹H NMR should show signals for the furyl protons (δ 6.2–7.4 ppm), thienyl protons (δ 6.8–7.1 ppm), and N-methyl group (δ 2.3–2.5 ppm). ¹³C NMR confirms the methylamine moiety (δ 35–40 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode should display [M+H]⁺ with m/z matching the molecular weight (calculated: 207.25 g/mol) .
Q. What are the critical stability considerations for storing this amine derivative?
Methodological Answer:
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized furan rings) indicate the need for antioxidant additives (0.1% BHT) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with experimental results from X-ray crystallography (if available) .
- Molecular Docking: Dock the compound into homology models of receptors (e.g., serotonin 5-HT₁ₐ or dopamine D₂) using AutoDock Vina. Focus on hydrogen bonding with the amine group and π-π stacking with the furan-thiophene moiety .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Test the compound in triplicate across multiple cell lines (e.g., HEK293, SH-SY5Y) using standardized assays (e.g., cAMP ELISA for GPCR activity).
- Metabolite Interference: Perform LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to discrepancies in IC₅₀ values .
- Receptor Profiling: Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) to confirm target specificity and rule off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
Methodological Answer:
Q. What experimental protocols validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- In Vitro Models: Treat neuronal cells (e.g., PC12) with the compound (1–100 µM) and induce oxidative stress using H₂O₂ (500 µM). Measure ROS levels via DCFDA fluorescence and compare to controls .
- Pathway Analysis: Perform RNA-seq or Western blotting to quantify expression of antioxidant genes (e.g., Nrf2, SOD1). A ≥2-fold upregulation confirms pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.